1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Description
The compound 1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea belongs to a class of urea derivatives fused with 1,4-benzodiazepine scaffolds. These molecules are characterized by a central benzodiazepine core substituted with a urea moiety and aromatic groups, which are critical for modulating receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c1-33-25-19-11-9-17-23(25)26(21-14-6-3-7-15-21)31-27(28(33)34)32-29(35)30-24-18-10-8-16-22(24)20-12-4-2-5-13-20/h2-19,27H,1H3,(H2,30,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWMSPABOJJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a biphenyl structure linked to a benzodiazepine moiety. Its molecular formula is with a molecular weight of 420.48 g/mol. The urea functional group plays a crucial role in its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodiazepine derivatives can inhibit bacterial growth effectively. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
Benzodiazepine derivatives have been investigated for their anticancer potential. One study highlighted the ability of related compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways (e.g., p53 pathway). The compound may share similar mechanisms due to structural similarities.
CNS Activity
Given its structural resemblance to known psychoactive compounds, this compound may exhibit central nervous system (CNS) activity. Some studies suggest that benzodiazepine derivatives can modulate GABAergic neurotransmission, potentially leading to anxiolytic or sedative effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Santos et al. (2001) | Antimicrobial | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| El-Bayouki (2013) | Anticancer | Reported induction of apoptosis in various cancer cell lines via mitochondrial pathways. |
| Guo et al. (2010) | CNS Effects | Found that related compounds showed anxiolytic effects in animal models through GABA receptor modulation. |
The proposed mechanisms through which 1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea exerts its biological effects include:
- Enzyme Inhibition : The urea group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : Similar compounds have been shown to bind to GABA receptors, enhancing inhibitory neurotransmission.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound shares a common benzodiazepine-urea backbone with several derivatives, differing primarily in the substituents on the arylurea group and benzodiazepine ring. Key structural analogs include:
Pharmacological and Biochemical Insights
- Receptor Binding: Compounds like (R)-L 365,260 exhibit high selectivity for cholecystokinin-B (CCK-B) receptors, with IC50 values in the nanomolar range, suggesting the biphenyl variant may target similar pathways .
- Metabolic Stability : Fluorinated derivatives (e.g., 3,5-difluorophenyl) show enhanced resistance to cytochrome P450-mediated oxidation compared to chlorinated analogs, as inferred from safety guidelines recommending storage away from reactive conditions .
- Stereochemical Influence : The (R)-enantiomer of L 365,260 demonstrates significantly higher potency than its (S)-counterpart, underscoring the importance of chirality in activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodology :
- The synthesis of urea-linked benzodiazepine derivatives typically involves multi-step reactions. For example:
Formation of the benzodiazepine core : Cyclization of substituted anthranilic acid derivatives with ketones under acidic conditions .
Urea linkage introduction : Reacting the benzodiazepine intermediate with a biphenyl isocyanate derivative under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C .
- Key challenges include maintaining anhydrous conditions to prevent hydrolysis of the isocyanate and optimizing stoichiometry to minimize by-products.
Q. Which analytical techniques are optimal for characterizing the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use reversed-phase chromatography with a C18 column and a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the biphenyl and benzodiazepine moieties .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?
- Methodology :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Solubility Optimization : Address low aqueous solubility (common in biphenyl-urea derivatives) by testing co-solvents (e.g., DMSO/PEG mixtures) or formulating as a salt (see for benzodiazepine-urea salt precedents) .
- Meta-Analysis : Compare data across studies while controlling for variables like cell line selection (e.g., HEK293 vs. CHO) or incubation time .
Q. What computational strategies can predict the compound’s binding mode to benzodiazepine receptors or other targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of the GABAA receptor (PDB: 6HUP) to model interactions. Focus on the urea moiety’s hydrogen-bonding potential with Gln203 and Tyr209 residues .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of the ligand-receptor complex .
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?
- Methodology :
- Bioisosteric Replacement : Substitute the biphenyl group with naphthyl or heteroaromatic rings to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., methyl group on the benzodiazepine ring) to slow clearance .
- In Vitro Assays : Test analogues in hepatocyte microsomal stability assays and correlate results with computational logP and PSA predictions .
Experimental Design & Data Contradiction Analysis
Q. What experimental controls are critical when evaluating this compound’s selectivity across kinase or protease targets?
- Methodology :
- Counter-Screening : Include off-target panels (e.g., 100-kinase panel) and use ATP-competitive inhibitors as positive controls.
- Negative Controls : Use a urea derivative lacking the benzodiazepine moiety to isolate contributions of each structural domain to activity .
- Statistical Rigor : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput datasets .
Q. How can researchers address batch-to-batch variability in synthesis that impacts biological reproducibility?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Quality Control : Establish strict specifications for residual solvents (e.g., ≤500 ppm THF) and enantiomeric excess (≥98% by chiral HPLC) .
Formulation & Stability Challenges
Q. What formulation strategies mitigate hydrolysis of the urea linkage in aqueous buffers?
- Methodology :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) and reconstitute in low-ionic-strength buffers before use .
- pH Optimization : Stabilize the compound in citrate buffer (pH 4.0–5.0) where the urea group is less prone to nucleophilic attack .
Comparative Analysis
Q. How does this compound’s pharmacokinetic profile compare to structurally related benzodiazepine-urea hybrids?
- Methodology :
- Pharmacokinetic Studies : Conduct parallel assessments in rodent models for:
- Half-life : Compare to 1-(2-chlorophenyl)-3-(triazolyl)urea derivatives (t1/2 = 2.3–4.1 hrs) .
- Bioavailability : Use cassette dosing to evaluate oral vs. intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
